molecular formula C18H14N2O4S B302695 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid CAS No. 6201-12-3

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

货号 B302695
CAS 编号: 6201-12-3
分子量: 354.4 g/mol
InChI 键: WIGXHEFVHQTFEP-OQLLNIDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BKM120 and is a class I phosphatidylinositol 3-kinase (PI3K) inhibitor.

科学研究应用

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to inhibit class I PI3K isoforms, which are involved in various cellular processes such as cell growth, proliferation, and survival. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. It has also been studied for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

作用机制

The mechanism of action of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid involves the inhibition of class I PI3K isoforms. This inhibition leads to the suppression of the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. Suppression of this pathway induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit tumor growth in preclinical studies. It has also been found to reduce inflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

实验室实验的优点和局限性

One of the advantages of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is that it has shown promising results in preclinical studies for the treatment of various types of cancer and neurodegenerative diseases. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

未来方向

There are several future directions for the study of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its potential use in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, further studies are needed to explore its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.

合成方法

The synthesis method of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid involves the reaction of 4-bromo-2-fluoroaniline with 2-hydroxybenzaldehyde to form 4-[(2-hydroxybenzylidene)amino]-2-fluorobenzoic acid. This intermediate compound is then reacted with 5-mercapto-1H-imidazole-4-carboxaldehyde to form 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoic acid. Finally, this compound is obtained by reacting 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoic acid with 4-(bromomethyl)phenol.

属性

CAS 编号

6201-12-3

分子式

C18H14N2O4S

分子量

354.4 g/mol

IUPAC 名称

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C18H14N2O4S/c21-16-15(19-18(25)20-16)9-11-4-6-14(7-5-11)24-10-12-2-1-3-13(8-12)17(22)23/h1-9H,10H2,(H,22,23)(H2,19,20,21,25)/b15-9+

InChI 键

WIGXHEFVHQTFEP-OQLLNIDSSA-N

手性 SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N3

SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

规范 SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。